molecular formula C24H38O4 B1665121 Antroquinonol CAS No. 1010081-09-0

Antroquinonol

Cat. No.: B1665121
CAS No.: 1010081-09-0
M. Wt: 390.6 g/mol
InChI Key: LJTSIMVOOOLKOL-FNRDIUJOSA-N
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Chemical Reactions Analysis

Types of Reactions: Antroquinonol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its bioactivity and therapeutic potential.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the compound.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or modified bioactivities.

Mechanism of Action

Antroquinonol exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Antroquinonol is unique due to its specific molecular structure and bioactivities. it shares similarities with other ubiquinone derivatives and terpenoids:

    Similar Compounds:

Uniqueness: this compound’s ability to simultaneously induce apoptosis and autophagy in cancer cells, along with its multi-targeted mechanism of action, sets it apart from other similar compounds .

Properties

CAS No.

1010081-09-0

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

(4R,5R,6R)-4-hydroxy-2,3-dimethoxy-6-methyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohex-2-en-1-one

InChI

InChI=1S/C24H38O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14,19-20,22,26H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+/t19-,20-,22-/m1/s1

InChI Key

LJTSIMVOOOLKOL-FNRDIUJOSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C(=C(C1=O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

SMILES

CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C

Canonical SMILES

CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C

Appearance

Solid powder

1010081-09-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-antroquinonol A
antroquinonol
antroquinonol A
antroquinonol D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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